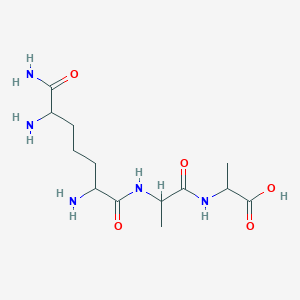
4-((ベンジルオキシ)カルボニル)安息香酸
概要
説明
4-((Benzyloxy)carbonyl)benzoic acid: is a substituted benzoic acid with the molecular formula C14H12O3. This compound is characterized by a benzoic acid core with a benzyloxy carbonyl group attached. It is primarily used in research and industrial applications due to its unique chemical properties.
科学的研究の応用
Chemistry:
Synthesis of Benzamides: The compound serves as a precursor in the synthesis of benzamides, which are important in the pharmaceutical industry.
Biology and Medicine:
Pharmaceutical Intermediates: It is utilized as an intermediate in the manufacturing of pharmaceuticals, including drugs for treating hypercholesterolemia, hypertension, and cancer.
Industry:
Plastic and Paper Industries: Benzamides derived from 4-((Benzyloxy)carbonyl)benzoic acid are used to modify the properties of materials in these industries.
作用機序
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
It’s known that benzylic compounds can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
It’s known that benzylic compounds can undergo various chemical transformations, leading to different products .
Action Environment
It’s known that environmental conditions can significantly impact the reactions of benzylic compounds .
準備方法
Synthetic Routes and Reaction Conditions:
Benzylation of 4-hydroxybenzoic acid: One common method involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide.
Protodeboronation of pinacol boronic esters: Another method includes the protodeboronation of pinacol boronic esters.
Synthesis from phenol and CO2: This method involves the synthesis of 4-hydroxybenzoic acid from phenol and CO2 at room temperature and sub-atmospheric pressure of CO2 using a carboxylase enzyme.
Industrial Production Methods:
- The industrial production methods for 4-((Benzyloxy)carbonyl)benzoic acid are similar to the synthetic routes mentioned above, with optimization for large-scale production. These methods ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can also occur, especially in the presence of reducing agents like zinc or tin in dilute mineral acid.
Substitution: The benzyloxy carbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Thionyl chloride (SOCl2): Used to convert the carboxylic acid group into acid chlorides.
Alcohols: Used in acid-catalyzed nucleophilic acyl substitution reactions to form esters (Fischer esterification).
Major Products:
Acid chlorides: Formed from the reaction with thionyl chloride.
Esters: Formed through Fischer esterification.
類似化合物との比較
4-[(Vinyloxy)carbonyl]benzoic acid: This compound has a similar structure but with a vinyloxy group instead of a benzyloxy group.
4-{[(Benzyloxy)carbonyl]amino}benzoic acid: This compound has an amino group attached to the benzoic acid core.
Uniqueness:
- The presence of the benzyloxy carbonyl group in 4-((Benzyloxy)carbonyl)benzoic acid provides unique reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of benzamides and other pharmaceutical intermediates.
特性
IUPAC Name |
4-phenylmethoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)12-6-8-13(9-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRIMQYNCUGNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
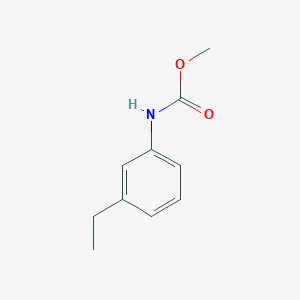
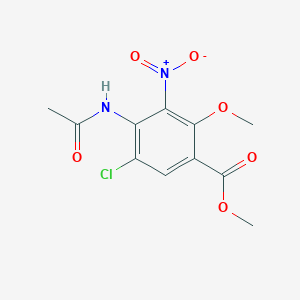
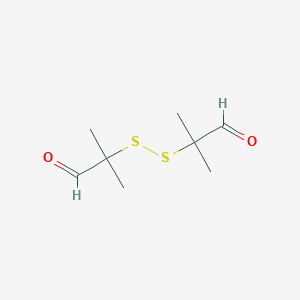
![3-[(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B48768.png)
![2,2'-Dithiobis[2-methyl-1-propanol]](/img/structure/B48769.png)
![Ergoline-8-carboxamide,9,10-didehydro-N-[(1S)-2-[(3S,8aS)-hexahydro-1,4-dioxo-3-(phenylmethyl)pyrrolo[1,2-a]pyrazin-2(1H)-yl]-1-methyl-2-oxoethyl]-7-methyl-,(8b)-](/img/structure/B48771.png)


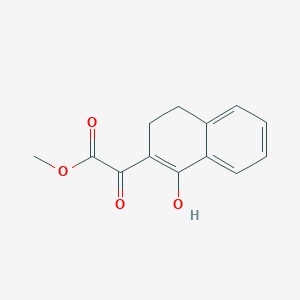

![Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate](/img/structure/B48784.png)
